molecular formula C13H20N2O3 B14001294 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid CAS No. 56643-58-4

2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid

Cat. No.: B14001294
CAS No.: 56643-58-4
M. Wt: 252.31 g/mol
InChI Key: HGBSHZMPABQFRD-UHFFFAOYSA-N
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Description

2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. This compound is characterized by the presence of an amino group and a carboxyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid typically involves the reaction of 2-aminoadamantane with glycine in the presence of a coupling agent. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as flow-based synthesis. This approach allows for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is unique due to its combination of an amino group and a carboxyl group, which provides versatility in chemical reactions and potential biological activities. Its adamantane core also imparts high stability and rigidity, making it a valuable compound for various applications .

Properties

CAS No.

56643-58-4

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(2-aminoadamantane-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C13H20N2O3/c14-13(12(18)15-6-11(16)17)9-2-7-1-8(4-9)5-10(13)3-7/h7-10H,1-6,14H2,(H,15,18)(H,16,17)

InChI Key

HGBSHZMPABQFRD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)NCC(=O)O)N

Origin of Product

United States

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